利福酰胺

描述

Rifamide, also known as Rufinamide, is an antibiotic derived from Streptomyces mediterranei . It is used to control seizures (convulsions) that occur with Lennox-Gastaut syndrome (LGS) and will only control seizures for as long as you continue to take it . It is also used as an adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS) in pediatric patients 1 year of age and older, and in adults .

Synthesis Analysis

The synthesis of amides like Rifamide can be achieved via the direct condensation of carboxylic acids and amines in the presence of TiCl4 . Another method involves using Mg(NO3)2$6H2O or imidazole as a low-cost and readily available catalyst, and urea as a stable, and easy to manipulate nitrogen source . The understanding of structure-activity led to the synthesis of several hydrazones of 3-formylrifamycin .Molecular Structure Analysis

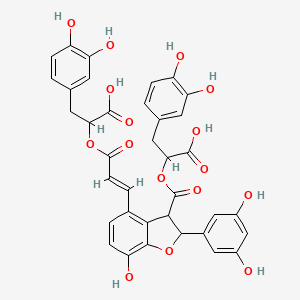

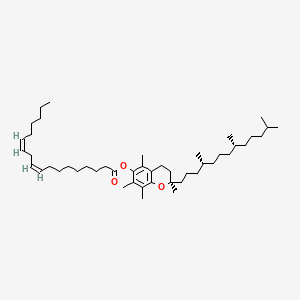

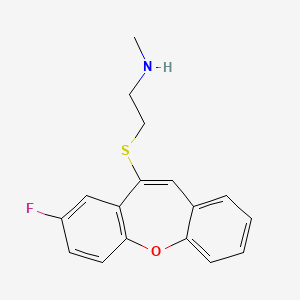

Rifamide has a molecular formula of C43H58N2O13 . Its chemical structure is novel, with a long aliphatic bridge spanning an aromatic system .Chemical Reactions Analysis

Rifamide undergoes hydrolytic oxidation to rifamycin S, with the splitting of the glycolic amide moiety . The reaction solution’s visible spectrum and the final product’s isolation and identification (TLC, IR, NMR, and UV) demonstrated this.Physical and Chemical Properties Analysis

Rifamide is a yellow-orange precipitate, crystallized from benzene + hexane. It begins to soften at 140°C and melts completely at 170°C (dec) .科学研究应用

免疫调节潜力

利福酰胺类药物,如利福酰胺,已被记录具有免疫抑制活性。此特性与艾滋病患者尤为相关。在 Pahlevan 等人(2002 年)的一项研究中,发现利福酰胺类似物可以阻断肿瘤坏死因子 (TNF) 或佛波醇肉豆蔻酸醋酯诱导的 NF-κB 激活。由于 TNF 在宿主对结核病的防御中起着至关重要的作用,因此这种抑制可能是利福酰胺免疫抑制活性的关键机制 (Pahlevan 等人,2002 年)。

胆道疾病和手术

利福酰胺已在胆道手术和疾病的背景下得到评估。在 Keighley 等人(1976 年)的一项研究中,观察到利福酰胺虽然达到高胆汁水平但血清浓度低,但其在减少术后脓毒症方面的疗效与对照组相比并不显着。这项研究表明,对于减少胆道手术中的脓毒症并发症,抗生素的血清水平比排泄到胆汁中的抗生素更为重要 (Keighley 等人,1976 年)。

药理学和毒理学

利福酰胺的药理学和毒理学已在不同物种中得到研究。Dezulian 等人(1966 年)研究了利福酰胺在各种动物中的急性毒性,注意到静脉注射 LD50 值在 315-550 mg/kg 内。慢性毒性试验显示,大鼠每日剂量为 200 mg/kg 时肾脏受损。相比之下,静脉注射 50 mg/kg 利福酰胺治疗六个月的狗没有表现出归因于抗生素的病理迹象 (Dezulian, Serralunga, & Maffii, 1966)。

抗生素分布和排泄

对利福酰胺在大鼠和狗中的分布和排泄的研究表明,在给药后 2 小时内产生的胆汁中发现了大量的抗生素(剂量的 56-84%)。Maffii 和 Schiatti(1966 年)的这项研究表明,利福酰胺存在于除大脑之外的几乎所有器官中,其中肝脏含有大部分抗生素。这些信息对于了解利福酰胺在体内的行为至关重要 (Maffii & Schiatti, 1966)。

抑制细菌 RNA 聚合酶

Campbell 等人(2001 年)确定了与利福平(一种相关化合物)复合的核心 RNA 聚合酶的晶体结构。这项研究具有相关性,因为它提供了利福酰胺类药物(如利福酰胺)如何抑制细菌 RNA 聚合酶的见解。该抑制剂与 RNA 聚合酶 β 亚基的一个口袋结合,阻断了延伸 RNA 的路径,从而阐明了其抗菌作用的分子基础 (Campbell 等人,2001 年)。

作用机制

安全和危害

属性

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N2O13/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53)/b15-14+,18-17+,22-16-/t21-,23+,24+,25+,29-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYNXKZVOUXHDX-VDPUEHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C\[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53109-90-3 (unspecified hydrochloride salt) | |

| Record name | Rifamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901023450 | |

| Record name | Rifamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2750-76-7 | |

| Record name | Rifamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002750767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS121H7U7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rifamide exert its antibacterial effect?

A1: Rifamide functions by inhibiting bacterial RNA polymerase. [, ] This inhibition effectively disrupts the bacteria's ability to synthesize RNA, leading to cessation of growth and ultimately bacterial death.

Q2: Does Rifamide affect human cells in the same way?

A2: Rifamide specifically targets bacterial RNA polymerase and exhibits low affinity for the human enzyme, making it generally safe for human use. []

Q3: What is the molecular formula and weight of Rifamide?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Rifamide, they mention that it is a rifamycin derivative, specifically Rifamycin B-diethylamide. [] A comprehensive search in chemical databases would be required for the exact formula and weight.

Q4: Is there any spectroscopic data available for Rifamide?

A4: The provided research papers do not delve into the spectroscopic characteristics of Rifamide.

Q5: Does Rifamide exhibit any catalytic properties?

A5: The research primarily focuses on Rifamide's antibacterial activity derived from its inhibitory action on bacterial RNA polymerase. No catalytic properties are discussed.

Q6: Have there been computational studies conducted on Rifamide?

A6: The provided abstracts do not mention any computational studies or QSAR models related to Rifamide.

Q7: How do structural modifications of the Rifamide molecule influence its activity?

A8: While the provided abstracts don't specifically address Rifamide SAR, one study mentioned Rifamide analogs and their potential to block TNF-induced NF-κB activation. [] This suggests that structural modifications can impact biological activity.

Q8: Is there information available on SHE regulations specific to Rifamide?

A8: The provided abstracts do not discuss SHE regulations related to Rifamide.

Q9: How is Rifamide absorbed and distributed in the body?

A11: Research indicates that Rifamide is well absorbed after intramuscular injection. [] Studies on rats and dogs revealed details about its distribution and excretion. [] One study specifically investigated the biliary excretion of Rifamide after repeated intramuscular administration. []

Q10: Does Rifamide require dosage adjustments in patients with impaired renal function?

A13: Research suggests that Rifamide serum levels were comparable in patients with impaired renal function and healthy volunteers. [] Therefore, dosage adjustments might not be necessary in such cases.

Q11: Has Rifamide shown efficacy against Chlamydia trachomatis infections?

A14: In vitro studies have demonstrated the efficacy of Rifamide and other Rifamycins against Chlamydia trachomatis. [] The research also highlighted the potential for the development of resistance. []

Q12: What is the effectiveness of Rifamide in treating biliary tract infections?

A15: While Rifamide exhibits high bile concentrations, its effectiveness in treating biliary infections appears limited. [, ] A clinical trial indicated that Rifamide did not significantly reduce postoperative sepsis compared to controls. []

Q13: Has Rifamide demonstrated any activity against Mycobacterium leprae?

A16: A study compared Rifamide derivatives, Rifabutin and Rifapentine, with Rifampin against Mycobacterium leprae in mice. [] Although the study didn't directly test Rifamide, it highlights the potential of Rifamycin derivatives in treating leprosy.

Q14: What are the known mechanisms of resistance to Rifamide?

A17: One study focusing on Chlamydia trachomatis indicated that resistance to Rifamide can emerge rapidly. [] The study also observed cross-resistance among different Rifamycins. []

Q15: Are there any known toxicological concerns associated with Rifamide?

A18: While several studies mention investigating the effects of Rifamide on hepatic function, [, , ] the provided abstracts do not detail specific toxicological concerns. One study mentioned potential immunosuppressive activity, which could be relevant for specific patient populations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)

![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)

![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)

![2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide](/img/structure/B1234180.png)

![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide;dihydrochloride](/img/structure/B1234183.png)

![(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1234184.png)